molecular formula C9H13ClS B13161302 3-(3-Chloro-2,2-dimethylpropyl)thiophene

3-(3-Chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13161302
M. Wt: 188.72 g/mol
InChI Key: QRKZJERSNCEMOQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative featuring a chloroalkyl substituent at the 3-position of the aromatic ring. Thiophene, a sulfur-containing heterocycle, is widely studied for its electronic properties, making derivatives like this compound relevant in materials science and organic synthesis. The 3-chloro-2,2-dimethylpropyl group introduces steric bulk and a reactive chlorine atom, which can influence both physical properties (e.g., solubility, boiling point) and chemical reactivity (e.g., electrophilic substitution or nucleophilic displacement).

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

3-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3

InChI Key

QRKZJERSNCEMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chlorothiophene with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Research Findings

  • Synthetic Routes : details methods for chloroalkyl thiophene synthesis, suggesting parallels for preparing the target compound .
  • Crystallography : Tools like SHELX () enable structural validation, critical for understanding steric effects of the bulky substituent .
  • Biological Activity : Chloroalkyl groups in and correlate with antibacterial and enzyme-inhibiting properties, though thiophene’s role here remains unexplored .

Biological Activity

3-(3-Chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This compound has attracted attention for its possible antimicrobial and anticancer effects, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11ClSC_9H_{11}ClS, with a molecular weight of approximately 188.72 g/mol. Its structure includes a thiophene ring substituted at the 3-position with a 3-chloro-2,2-dimethylpropyl group, which contributes to its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may effectively inhibit the growth of certain bacteria and fungi. The mechanism of action appears to involve interaction with microbial cell membranes or specific metabolic pathways.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It potentially interacts with cellular enzymes or receptors involved in cancer progression, although specific pathways are still under investigation.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Binding : There is potential for this compound to bind to specific receptors that mediate cellular responses related to growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Testing :
    • A study conducted using the microdilution method demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
  • Anticancer Effects :
    • In vitro assays on human cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of exposure. The compound induced apoptosis as evidenced by increased caspase activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds compared to this compound:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC₉H₁₁ClSModerateHigh
3-Chloro-2-thiophenecarboxylic acidC₇H₅ClO₂SHighModerate
5-Methyl-2-thiophenecarboxylic acidC₇H₈O₂SLowHigh

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